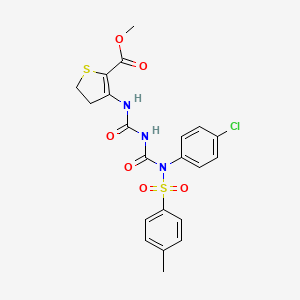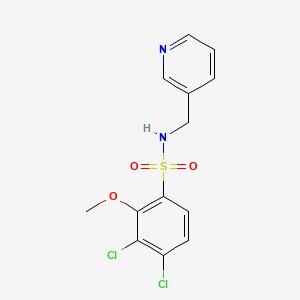![molecular formula C21H22N2O2 B2672853 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one CAS No. 899753-02-7](/img/structure/B2672853.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one” belongs to the class of pyridazin-3-one derivatives . Pyridazin-3-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyridazin-3-one derivatives usually involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of pyridazin-3-one derivatives is characterized by a pyridazin-3-one skeleton . This structure allows for easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis
The chemical reactions involving pyridazin-3-one derivatives are typically related to their functionalization. The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Aplicaciones Científicas De Investigación
Pyridazinone Compounds as Selective COX-2 Inhibitors
Pyridazinone compounds, specifically vicinally disubstituted pyridazinones, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. A notable compound in this category, ABT-963, has demonstrated significant selectivity for COX-2 over COX-1, with a selectivity ratio of 276. This compound has shown promising results in reducing prostaglandin E2 production, edema, and nociception upon oral administration, highlighting its potential for treating pain and inflammation associated with arthritis. Its selectivity and efficacy suggest that pyridazinone derivatives could be valuable in developing new anti-inflammatory drugs with improved safety profiles (Asif, 2016).
Amyloid Imaging in Alzheimer's Disease
While not directly related to the specific compound , research on amyloid imaging ligands for Alzheimer's disease provides an example of how heterocyclic compounds, which include pyridazinone derivatives, are utilized in neurological research. Radioligands developed for positron emission tomography (PET) imaging of amyloid plaques in the brain offer crucial insights into the pathophysiological mechanisms and progression of Alzheimer's disease. These advancements enable early detection and evaluation of new anti-amyloid therapies, illustrating the significance of heterocyclic chemistry in medical diagnostics and therapeutic research (Nordberg, 2007).
Environmental and Ecological Impact Studies
The study of alkylphenol ethoxylates and their degradation products, including certain pyridazinone derivatives, highlights the environmental relevance of this chemical class. These compounds, found in various domestic and industrial products, can persist in the environment and potentially disrupt endocrine function in wildlife and humans. Research into their fate, behavior, and impact in aquatic environments underscores the importance of understanding the ecological consequences of widely used chemical compounds (Ying et al., 2002).
Mecanismo De Acción
The mechanism of action of pyridazin-3-one derivatives is diverse, as these compounds have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-25-19-9-7-17(8-10-19)20-11-12-21(24)23(22-20)14-18-13-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQKFCYSVPRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

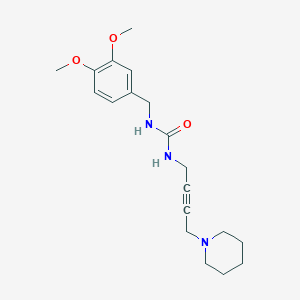

![2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672776.png)
![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)
![3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2672781.png)

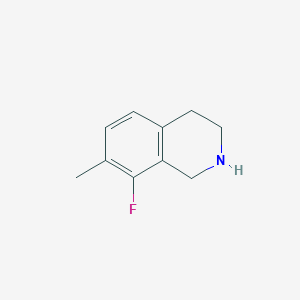
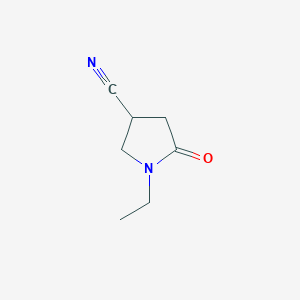
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2672788.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)
![N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2672790.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B2672791.png)
